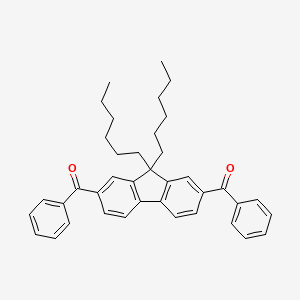
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a central cyclopentane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) typically involves the reaction of 9,9-dihexylfluorene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
9,9-Dihexylfluorene+2Benzoyl chlorideAlCl3(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings are substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism of action of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Similar in structure but contains bromine atoms, making it more reactive in substitution reactions.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Contains carbazole groups, which enhance its electronic properties and make it suitable for use in OLEDs.
Uniqueness
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is unique due to its combination of hexyl chains and phenylmethanone groups, which provide a balance of hydrophobicity and electronic properties. This makes it versatile for various applications, particularly in materials science and electronics.
Propriétés
Numéro CAS |
920268-38-8 |
|---|---|
Formule moléculaire |
C39H42O2 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
(7-benzoyl-9,9-dihexylfluoren-2-yl)-phenylmethanone |
InChI |
InChI=1S/C39H42O2/c1-3-5-7-15-25-39(26-16-8-6-4-2)35-27-31(37(40)29-17-11-9-12-18-29)21-23-33(35)34-24-22-32(28-36(34)39)38(41)30-19-13-10-14-20-30/h9-14,17-24,27-28H,3-8,15-16,25-26H2,1-2H3 |
Clé InChI |
HESWLDASEZHEMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


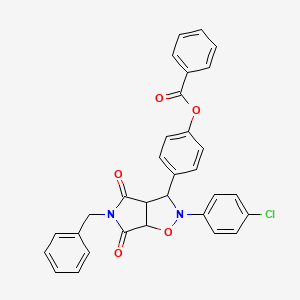
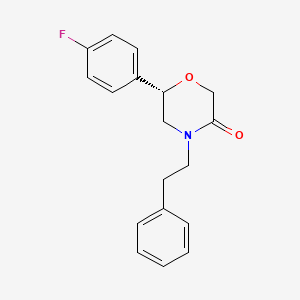
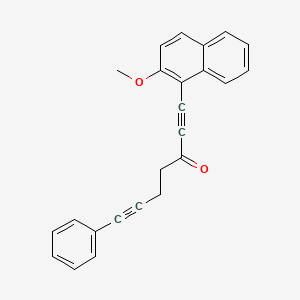
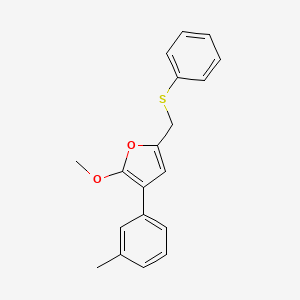

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)

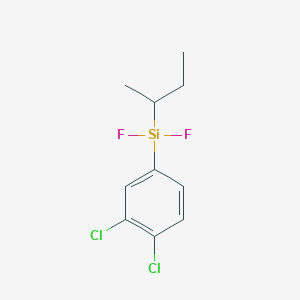
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
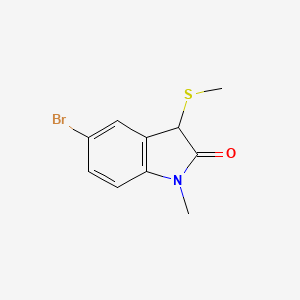
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
